molecular formula C10H7Cl2NO4 B8812945 2-(6,7-Dichloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid

2-(6,7-Dichloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid

Cat. No. B8812945
M. Wt: 276.07 g/mol
InChI Key: CINNSESKXISBNO-UHFFFAOYSA-N
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Patent
US07432258B2

Procedure details

Ethyl (6,7-dichloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (52.6 g, 0.173 mol) and LiOH (8.31 g, 0.347 mol) were combined in 750 mL of THF and 150 mL of water and stirred at room temperature for 18 hours, after which time HPLC indicated loss of the starting material. 80 mL of concentrated HCl was added and the mixture was stirred for 1 hour, and then evaporated to dryness. The residue was dissolved in EtOAc and water was added. The layers were separated and the organic layer was washed with water (2×). The organic layer was dried over magnesium sulphate and concentrated to give 45.5 g (0.165 mol, 95%) of 6,7-dichloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid. MS (ES) m/e 278 [M+H]+.
Name
Ethyl (6,7-dichloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
Quantity
52.6 g
Type
reactant
Reaction Step One
Name
Quantity
8.31 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:19])=[CH:4][C:5]2[O:10][CH2:9][C:8](=[O:11])[N:7]([CH2:12][C:13]([O:15]CC)=[O:14])[C:6]=2[CH:18]=1.[Li+].[OH-].O.Cl>C1COCC1.C(O)(=O)C>[Cl:1][C:2]1[C:3]([Cl:19])=[CH:4][C:5]2[O:10][CH2:9][C:8](=[O:11])[N:7]([CH2:12][C:13]([OH:15])=[O:14])[C:6]=2[CH:18]=1 |f:1.2|

Inputs

Step One
Name
Ethyl (6,7-dichloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
Quantity
52.6 g
Type
reactant
Smiles
ClC=1C(=CC2=C(N(C(CO2)=O)CC(=O)OCC)C1)Cl
Step Two
Name
Quantity
8.31 g
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
ADDITION
Type
ADDITION
Details
water was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C(=CC2=C(N(C(CO2)=O)CC(=O)O)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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